{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride
Description
The compound {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring linked to a pyridin-3-yl group and a 1,2,3-triazole moiety connected via an ethylamine backbone. The hydrochloride salt enhances solubility and crystallinity, which is critical for pharmaceutical applications . Structural studies of related compounds highlight the importance of protonation states and hydrogen-bonding networks in stabilizing crystalline forms and influencing reactivity .
Properties
IUPAC Name |
2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O.ClH/c12-3-5-18-7-9(15-17-18)11-14-10(16-19-11)8-2-1-4-13-6-8;/h1-2,4,6-7H,3,5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXXLNURXGCSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride typically involves multiple steps, starting with the preparation of the individual ring systems. The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a NaOH–DMSO medium at ambient temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole or oxadiazole rings, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Structural Variations and Implications
The following table summarizes structural analogues and their distinguishing features:
Biological Activity
{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride is a complex organic compound that incorporates multiple pharmacologically relevant motifs. The biological activity of compounds containing oxadiazole and triazole rings has garnered significant attention in medicinal chemistry due to their diverse therapeutic potentials.
Chemical Structure and Properties
The compound features a unique structure characterized by the following:
- Molecular Formula : C13H14N6O
- Molecular Weight : 258.29 g/mol
- IUPAC Name : 2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethylamine hydrochloride
Biological Activities
The biological activities of this compound are primarily attributed to its structural components. Compounds with oxadiazole and triazole moieties have been reported to exhibit various biological activities:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For example:
- In vitro studies demonstrated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and HCT116 (colon carcinoma) with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative used .
Antimicrobial Properties
Compounds containing the oxadiazole ring have also shown promising antimicrobial activities:
- A study highlighted that certain oxadiazole derivatives demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors implicated in disease pathways.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The presence of electron-donating groups on the aromatic rings has been correlated with enhanced anticancer activity. For instance:
| Compound | IC50 Value (μM) | Activity |
|---|---|---|
| Compound A | 6.2 | Colon Carcinoma |
| Compound B | 27.3 | Breast Cancer |
| Compound C | 43.4 | Cervical Cancer |
Case Studies
Several studies have focused on the biological evaluation of oxadiazole-containing compounds:
- Study on Anticancer Properties : A novel series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic activities against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. Results showed significant activity against both bacterial and fungal strains .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. For example, oxadiazole precursors can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions, followed by alkylation or amination to introduce the ethylamine group. Hydrochloride salt formation is achieved using HCl in ethanol .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like N-H stretches (3100–3300 cm⁻¹) and C=N/C-O bonds in the oxadiazole ring .
Q. What are the key structural features influencing its pharmacological activity?
The 1,2,4-oxadiazole ring enhances metabolic stability and participates in hydrogen bonding with biological targets. The triazole moiety enables π-π stacking interactions, while the pyridinyl group improves solubility and target affinity. The ethylamine side chain facilitates salt formation, enhancing bioavailability .
Q. What in vitro assays evaluate its anticancer potential?
Standard assays include MTT or CellTiter-Glo® for cytotoxicity screening against cancer cell lines (e.g., A549, HCT116). Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Dose-response curves (IC₅₀ values) are generated to quantify potency .
Advanced Research Questions
Q. How can computational methods like molecular docking study its biological interactions?
Docking simulations (e.g., AutoDock Vina) model the compound’s binding to target proteins (e.g., kinases, DNA topoisomerases). The oxadiazole and triazole rings are positioned to form hydrogen bonds with catalytic residues, while the pyridinyl group occupies hydrophobic pockets. MD simulations (AMBER/CHARMM) assess binding stability over time .
Q. How to resolve discrepancies in reported biological activities across studies?
Contradictions may arise from variations in cell lines, assay protocols, or compound purity. Meta-analyses should standardize data using normalized IC₅₀ values and validate results with orthogonal assays (e.g., Western blotting for protein targets). Batch-to-batch consistency must be confirmed via HPLC purity checks (>95%) .
Q. What strategies optimize synthesis yield while minimizing environmental impact?
Green chemistry principles include:
- Replacing toxic solvents (DCM, DMF) with ethanol/water mixtures.
- Using microwave irradiation to reduce reaction time and energy.
- Catalytic recycling of copper in CuAAC reactions to minimize waste. Yield improvements (>80%) are achieved via stepwise temperature control and stoichiometric optimization of reagents .
Q. How to design experiments to assess stability under physiological conditions?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.
- Plasma stability : Incubate with human plasma and quantify parent compound loss over 24 hours.
- Light/heat stress tests : Expose to UV light (254 nm) or 40°C for 72 hours to simulate storage conditions .
Q. What crystallographic approaches determine its 3D structure?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines the structure. Key parameters include R-factor (<0.05), hydrogen bonding networks (e.g., N–H···O between oxadiazole and amine groups), and torsion angles to confirm stereochemistry. Synchrotron radiation improves resolution for complex heterocycles .
Q. How do structural modifications enhance target selectivity?
Rational design strategies include:
- Bioisosteric replacement : Substituting pyridinyl with quinolinyl to enhance π-stacking.
- Side-chain elongation : Adding methyl groups to the ethylamine chain to improve binding pocket fit.
- Halogenation : Introducing fluorine at the pyridine meta-position to boost metabolic stability and BBB penetration.
SAR studies correlate modifications with activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
